

A Comparative Study of Rochelle Salt and Sodium Tartrate in Electroplating

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Compound of Interest		
Compound Name:	Sodium Tartrate	
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In the realm of electroplating, the composition of the plating bath is paramount to achieving desired deposit characteristics. Complexing agents are crucial components that control metal ion availability, influence deposit morphology, and enhance bath stability. Among the various complexing agents utilized, tartrates, particularly Rochelle salt (potassium **sodium tartrate**) and **sodium tartrate**, have found widespread application in copper, nickel, and zinc electroplating baths. This guide provides a comparative analysis of the performance of Rochelle salt versus **sodium tartrate**, supported by representative experimental data and detailed methodologies.

Overview of Rochelle Salt and Sodium Tartrate in Electroplating

Rochelle salt and **sodium tartrate** are salts of tartaric acid that act as effective chelating agents for metal ions in alkaline and neutral plating solutions. Their primary function is to form soluble complexes with the metal ions, preventing their precipitation as hydroxides and controlling the rate of metal deposition.

Rochelle salt (Potassium **Sodium Tartrate**) is a double salt of tartaric acid with the chemical formula KNaC₄H₄O₆·4H₂O. It is well-known for its piezoelectric properties and has been a staple in cyanide copper plating baths for many years. Its benefits include increased anodic solubility, the ability to operate at higher current densities, improved cathode efficiency, and the deposition of more uniform and finer-grained coatings.



Sodium tartrate (Na₂C₄H₄O₆) is another common tartrate used in electroplating. While chemically similar to Rochelle salt in that it provides the tartrate ion for complexation, the presence of only sodium as the cation can influence the bath's conductivity and the resulting deposit's properties. It is also used as a complexing agent in various electroplating formulations.

Comparative Performance Data

While direct, comprehensive comparative studies are not extensively published, the following tables summarize typical performance characteristics based on available literature and experimental observations in cyanide copper and Watts nickel plating baths.

Table 1: Performance Comparison in Cyanide Copper Electroplating

Parameter	Rochelle Salt	Sodium Tartrate
Operating Current Density	Higher range achievable	Moderate range
Cathode Efficiency	Generally higher	Moderate
Anode Corrosion	Excellent, prevents passivation	Good, aids in dissolution
Deposit Appearance	Fine-grained, smooth	Smooth, may require brighteners
Bath Stability	High, prevents precipitation	Good, effective complexant
Throwing Power	Good	Moderate to Good

Table 2: Performance Comparison in Watts Nickel Electroplating



Parameter	Rochelle Salt	Sodium Tartrate
Internal Stress of Deposit	Can act as a stress reducer	Moderate stress reduction
Ductility of Deposit	Improved	Good
Hardness of Deposit	Moderate increase	Slight increase
Operating pH Range	Wider, prevents nickel hydroxide precipitation	Effective in preventing precipitation
Complexing Strength	Strong	Strong

Experimental Protocols

To conduct a comparative study of Rochelle salt and **sodium tartrate**, the following experimental protocols can be employed. These protocols are designed to evaluate key performance indicators in a controlled manner.

Hull Cell Test for Plating Bath Evaluation

The Hull cell is a trapezoidal cell used to evaluate the characteristics of a plating bath over a range of current densities on a single test panel.

Methodology:

- Bath Preparation: Prepare two identical base plating solutions (e.g., cyanide copper or Watts nickel). To one, add the desired concentration of Rochelle salt, and to the other, add an equimolar concentration of **sodium tartrate**.
- Panel Preparation: Use standard steel or brass Hull cell panels. Clean the panels by degreasing, rinsing, acid dipping, and final rinsing.
- Plating: Place the prepared panel in the Hull cell filled with the test solution. Apply a specific current (e.g., 2A for 5 minutes).
- Analysis: After plating, rinse and dry the panel. Observe the appearance of the deposit across the panel, which corresponds to a range of current densities. Evaluate brightness, burning, pitting, and coverage.



Cathode Efficiency Determination

Methodology:

- Electrode Preparation: Use pre-weighed, clean copper or brass cathodes of a known surface area.
- Plating: Immerse the cathode and a suitable anode (e.g., copper or nickel) in the test bath (one with Rochelle salt, one with **sodium tartrate**) maintained at a constant temperature and agitation.
- Electrolysis: Pass a constant current for a specific duration, accurately measured using a coulometer or by timing a constant current supply.
- Calculation: After plating, rinse, dry, and re-weigh the cathode. The cathode efficiency is calculated using the following formula:

Efficiency (%) = (Actual mass of metal deposited / Theoretical mass of metal deposited) x 100

The theoretical mass is calculated using Faraday's laws of electrolysis.

Deposit Hardness Measurement

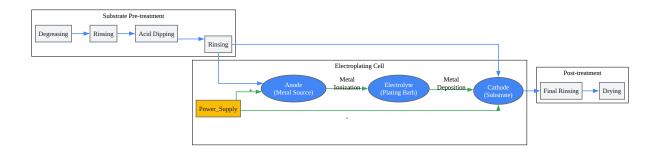
Methodology:

- Sample Preparation: Plate a sufficient thickness of the metal onto a standardized substrate from both the Rochelle salt and **sodium tartrate** containing baths.
- Measurement: Use a microhardness tester (e.g., Vickers or Knoop) to measure the hardness of the deposit at several points.
- Comparison: Average the hardness values for each deposit and compare the results.

Diagrams of Electroplating Processes

The following diagrams illustrate the fundamental workflow of an electroplating process and the role of complexing agents like Rochelle salt and **sodium tartrate**.

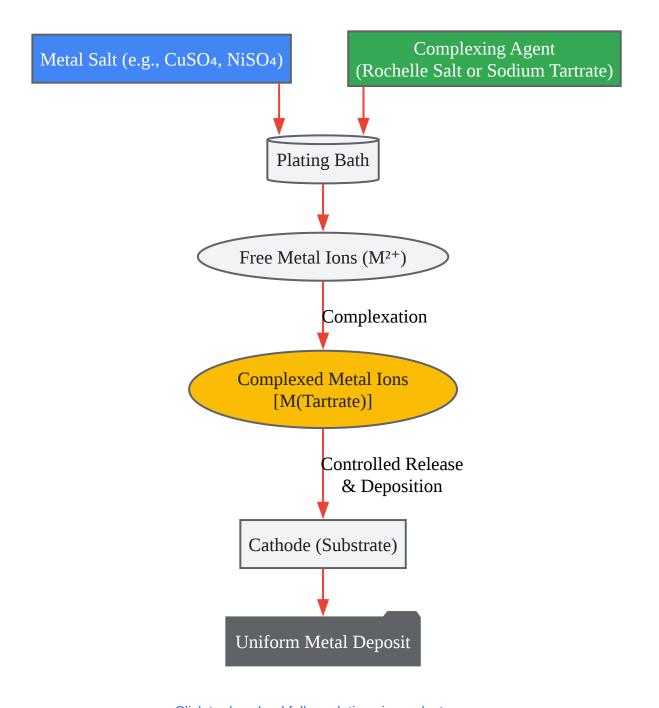




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Figure 1. General workflow of an electroplating process.





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